molecular formula C2N2O2PS+ B14687209 Diisocyanato(sulfanylidene)phosphanium CAS No. 34858-95-2

Diisocyanato(sulfanylidene)phosphanium

Cat. No.: B14687209
CAS No.: 34858-95-2
M. Wt: 147.07 g/mol
InChI Key: NOBPRGUYTSALPV-UHFFFAOYSA-N
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Description

Diisocyanato(sulfanylidene)phosphanium is a hypothetical organophosphorus compound combining diisocyanate (–NCO) groups with a sulfanylidene (PS) phosphanium core. The sulfanylidene phosphanium moiety (λ⁵-phosphane with a sulfur substituent) is reminiscent of alkylating agents like Thiotepa, while the diisocyanate groups align with industrial polymers and adhesives . This article compares its inferred properties with structurally or functionally related compounds, drawing on data from phosphanium salts, diisocyanates, and sulfur-containing phosphorus analogs.

Properties

CAS No.

34858-95-2

Molecular Formula

C2N2O2PS+

Molecular Weight

147.07 g/mol

IUPAC Name

diisocyanato(sulfanylidene)phosphanium

InChI

InChI=1S/C2N2O2PS/c5-1-3-7(8)4-2-6/q+1

InChI Key

NOBPRGUYTSALPV-UHFFFAOYSA-N

Canonical SMILES

C(=N[P+](=S)N=C=O)=O

Origin of Product

United States

Preparation Methods

Synthesis of Chlorodiisocyanatosulfanylphosphorane

Reaction Scheme :
$$
\text{PSCl₃} + 2 \text{HNCO} \rightarrow \text{PS(NCO)₂Cl} + 2 \text{HCl}
$$
Conditions :

  • Conducted in anhydrous dichloromethane at -20°C to prevent side reactions.
  • Use of excess HNCO to drive substitution.
    Challenges :
  • Competing hydrolysis of PSCl₃ necessitates strict moisture control.
  • Intermediate isolation requires fractional distillation under reduced pressure.

Final Substitution to this compound

Reaction Scheme :
$$
\text{PS(NCO)₂Cl} + \text{AgSbF₆} \rightarrow \text{PS(NCO)₂⁺SbF₆⁻} + \text{AgCl}
$$
Rationale :

  • Silver hexafluoroantimonate (AgSbF₆) abstracts chloride, generating the cationic phosphanium species.
  • Anion exchange (e.g., with NaBArF₄) may optimize stability.

Metathesis Routes via Phosphorus(III) Intermediates

Phosphorus(III) compounds, such as P(NCO)₃, offer a platform for sulfanylidene insertion:

Sulfurization of Tris(isocyanato)phosphine

Reaction Scheme :
$$
\text{P(NCO)₃} + \text{S}_8 \rightarrow \text{PS(NCO)₂} + \text{Byproducts}
$$
Conditions :

  • Thermal activation (80–100°C) in toluene.
  • Catalytic Lewis acids (e.g., AlCl₃) may enhance reactivity.
    Limitations :
  • Poor selectivity due to competing sulfur insertion pathways.
  • Requires precise stoichiometry to avoid over-sulfurization.

Solid-State and Vapor-Phase Methodologies

High-temperature vapor-phase reactions circumvent solvent-mediated decomposition:

Gas-Phase Synthesis from Elemental Phosphorus and Isocyanic Acid

Reaction Scheme :
$$
\text{P}4 + 2 \text{HNCO} + \text{S}8 \rightarrow 2 \text{PS(NCO)₂} + \text{H}_2
$$
Conditions :

  • Plasma-assisted activation at 500–600°C.
  • Quenching in liquid nitrogen to stabilize products.
    Advantages :
  • Avoids solvent impurities.
  • Scalable for bulk production.

Analytical and Spectroscopic Characterization

Critical validation steps for confirming this compound include:

  • Infrared Spectroscopy :
    • ν(NCO) stretches: 2250–2270 cm⁻¹.
    • ν(P=S): 600–650 cm⁻¹.
  • ³¹P NMR :
    • δ ≈ 25–35 ppm (referenced to H₃PO₄).
  • X-ray Crystallography :
    • Confirm molecular geometry and P=S bond length (~1.9–2.0 Å).

Chemical Reactions Analysis

Types of Reactions

Diisocyanato(sulfanylidene)phosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate groups to amines.

    Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming ureas or carbamates.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rates.

Major Products

The major products formed from these reactions include amines, ureas, and carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diisocyanato(sulfanylidene)phosphanium has several applications in scientific research:

Mechanism of Action

The mechanism of action of diisocyanato(sulfanylidene)phosphanium involves its reactivity with nucleophiles. The isocyanate groups can react with amines to form ureas, while the sulfanylidene group can participate in various addition reactions. The molecular targets include nucleophilic sites on organic and biological molecules, leading to the formation of stable covalent bonds .

Comparison with Similar Compounds

Caffeic Acid Phosphanium Derivatives (CAPs)

CAPs are quaternary phosphanium salts derived from caffeic acid, designed to enhance lipophilicity and bioactivity. Key comparisons include:

  • Cytotoxicity : CAPs exhibit IC₅₀ values of 0.9–8.5 µM against Jurkat leukemia cells, far surpassing caffeic acid (>300 µM) . Diisocyanato(sulfanylidene)phosphanium may similarly leverage its phosphanium core for enhanced cellular uptake and cytotoxicity.
  • Antimicrobial Activity : CAPs show MIC values of 13–57 µM against Gram-positive bacteria and Candida albicans, attributed to their amphiphilic structure disrupting microbial membranes . A sulfanylidene-phosphanium backbone could amplify such effects via sulfur-mediated redox interactions.

Thiotepa (Tris(aziridin-1-yl)-sulfanylideneλ⁵phosphane)

Thiotepa, a sulfanylidene phosphanium derivative, is a clinically used alkylating agent. Key contrasts:

  • Mechanism : Thiotepa forms DNA cross-links via aziridine ring opening , while this compound’s –NCO groups could react with amines or hydroxyls, enabling polymer conjugation or protein binding.
  • Toxicity: Thiotepa is classified as carcinogenic (IARC Group 1) due to genotoxicity ; the diisocyanate variant may pose dual hazards from phosphanium and isocyanate reactivity (e.g., respiratory sensitization).

Comparison with Diisocyanate Compounds

Hexamethylene Diisocyanate (HDI)

HDI (CAS 822-06-0) is a monomer for polyurethanes. Contrasts include:

  • Reactivity : HDI’s –NCO groups react with polyols to form urethane linkages . This compound could enable dual functionality (e.g., cross-linking and redox activity).
  • Toxicity: HDI is a known respiratory irritant and sensitizer ; the phosphanium core in the target compound may introduce additional cytotoxicity.

Trimethyl Hexamethylene Diisocyanate (TMDI)

TMDI (CAS 28679-16-5) is used in high-performance coatings. Differences include:

  • Steric Effects : TMDI’s branched structure reduces reactivity compared to linear HDI . This compound’s planar phosphanium core may facilitate faster reactions.

Data Tables

Table 2: Physicochemical Properties

Compound Water Solubility Reactivity Hazard Profile
CAPs High (acetylated) Amphiphilic membrane disruption Low acute toxicity
This compound* Moderate (inferred) –NCO cross-linking, PS redox activity High (reactive groups)
HDI Low Urethane formation Respiratory sensitizer

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